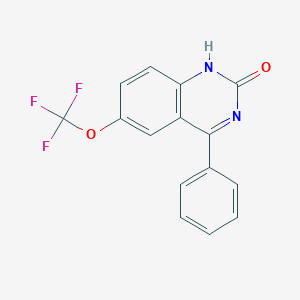
4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one is a chemical compound that features a benzamide group attached to a fluorinated pyridine ring. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both the benzamide and fluoropyridine moieties. The fluorine atom in the pyridine ring imparts distinct electronic characteristics, making this compound valuable in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one typically involves the reaction of 3-fluoropyridine-2-amine with benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC bimetallic MOFs have been shown to facilitate the amidation reaction between 2-aminopyridine and benzoyl chloride, resulting in high yields and recyclability of the catalyst .
化学反应分析
Types of Reactions
4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and metabolic processes .
相似化合物的比较
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar electronic properties but lacking the benzamide group.
3-Fluorobenzamide: A benzamide derivative with a fluorine atom on the benzene ring instead of the pyridine ring.
N-(4-Fluoropyridin-2-YL)benzamide: A structural isomer with the fluorine atom in a different position on the pyridine ring.
Uniqueness
4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one is unique due to the specific positioning of the fluorine atom on the pyridine ring, which influences its reactivity and interaction with other molecules. This positioning can result in different biological activities and chemical properties compared to its isomers and other similar compounds .
属性
CAS 编号 |
64820-52-6 |
|---|---|
分子式 |
C15H9F3N2O2 |
分子量 |
306.24 g/mol |
IUPAC 名称 |
4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)22-10-6-7-12-11(8-10)13(20-14(21)19-12)9-4-2-1-3-5-9/h1-8H,(H,19,20,21) |
InChI 键 |
TUEQYMRYNBMHDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)OC(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















